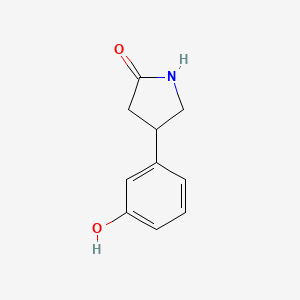
4-(3-Hydroxyphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Hydroxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
4-(3-Hydroxyphenyl)pyrrolidin-2-one has the following chemical characteristics:
- CAS Number : 73725-82-3
- Molecular Formula : C10H11NO2
- Molecular Weight : 177.2 g/mol
- Purity : Typically ≥95%
The compound features a pyrrolidinone ring substituted with a hydroxyphenyl group, which influences its reactivity and biological interactions. The specific positioning of the hydroxy group is crucial for its activity profile.
Medicinal Chemistry
- Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown its effectiveness against various bacterial strains, which is critical in addressing antibiotic resistance issues.
- Anticancer Activity : The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. This makes it a promising lead compound for further drug development targeting specific cancer types.
- Neuroprotective Effects : There is emerging evidence that pyrrolidinone derivatives can provide neuroprotection in models of neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress.
Biological Research
- Enzyme Inhibition Studies : this compound has been studied for its ability to inhibit specific enzymes linked to disease pathways, such as those involved in inflammation and metabolic disorders. This inhibition can lead to therapeutic effects in conditions like diabetes and cardiovascular diseases.
- Molecular Docking Simulations : Computational studies using molecular docking have been employed to predict the binding affinity of this compound to various biological targets, aiding in the design of more effective derivatives with enhanced activity.
Industrial Applications
- Pharmaceutical Development : Due to its diverse biological activities, this compound is utilized as a building block in the synthesis of more complex pharmaceutical compounds. It serves as an intermediate in the development of drugs targeting multiple therapeutic areas.
- Agrochemical Formulations : The compound's antimicrobial properties also make it suitable for use in agrochemicals, potentially enhancing crop protection against pathogens.
Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting that this compound could be developed into a therapeutic agent for breast cancer treatment .
Case Study 2: Neuroprotective Mechanisms
Research focusing on neuroprotective mechanisms revealed that this compound could mitigate oxidative stress-induced neuronal damage in vitro. The compound was shown to enhance the expression of antioxidant enzymes, indicating its potential as a neuroprotective agent .
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.2 g/mol |
IUPAC-Name |
4-(3-hydroxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H11NO2/c12-9-3-1-2-7(4-9)8-5-10(13)11-6-8/h1-4,8,12H,5-6H2,(H,11,13) |
InChI-Schlüssel |
DOSDNEYPPVONJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNC1=O)C2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















